(1R)-Perindopril-d4 is a deuterated form of the angiotensin-converting enzyme inhibitor, Perindopril, which is primarily used in the treatment of hypertension and heart failure. The compound is classified as a pharmaceutical agent under the category of antihypertensive medications. Its molecular formula is , and it has a molecular weight of approximately 364.47 g/mol . The introduction of deuterium in its structure enhances its stability and metabolic profile, making it useful for pharmacokinetic studies.
(1R)-Perindopril-d4 is synthesized for research purposes and is available through various chemical suppliers. It is classified under the broader category of angiotensin-converting enzyme inhibitors, which are essential in managing cardiovascular diseases by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
The synthesis of (1R)-Perindopril-d4 typically involves the deuteration of Perindopril, which can be achieved through several methods:
The synthetic route may include:
The molecular structure of (1R)-Perindopril-d4 features a core structure typical of angiotensin-converting enzyme inhibitors, including:
The specific arrangement of atoms can be visualized in structural diagrams available in chemical databases like PubChem .
(1R)-Perindopril-d4 undergoes various chemical reactions typical for pharmaceuticals, including:
The reactions are often studied using techniques such as:
(1R)-Perindopril-d4 functions by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:
The pharmacodynamic effects are quantified through clinical studies that measure blood pressure changes and heart function parameters post-administration .
Relevant analytical data can be obtained from sources like PubChem, where detailed profiles are maintained for such compounds .
(1R)-Perindopril-d4 is primarily utilized in research settings for:
The use of deuterated compounds like (1R)-Perindopril-d4 allows researchers to trace metabolic pathways more accurately due to their distinct isotopic signatures .
(1R)-Perindopril-d4 is a deuterium-labeled analog of the established angiotensin-converting enzyme (ACE) inhibitor perindopril, specifically engineered for advanced pharmaceutical research applications. This isotopically modified compound incorporates four deuterium atoms (²H or D) at strategic molecular positions while maintaining the core stereochemical configuration of its parent molecule. The compound's systematic name and molecular formula (C₁₉H₂₈D₄N₂O₅) reflect its deuterated structure, with a molecular weight of 372.49 g/mol [3] [5]. As a stable isotope derivative, it serves as an indispensable tracer compound in metabolic studies, pharmacokinetic investigations, and analytical quantification methods, enabling researchers to discern the absorption, distribution, metabolism, and excretion (ADME) profiles of perindopril without altering its inherent biochemical activity [3] [9]. The deliberate deuteration strategy enhances molecular stability against metabolic degradation while preserving the pharmacodynamic properties essential for ACE inhibition, making it a powerful tool for elucidating the mechanistic pathways of this clinically important cardiovascular therapeutic agent.
The structural relationship between (1R)-Perindopril-d4 and its parent compound perindopril (C₁₉H₃₂N₂O₅) demonstrates precise molecular engineering that maintains therapeutic functionality while introducing research-enabling modifications. Both compounds share an identical core structure featuring: (1) a proline-like moiety with a carboxylic acid group essential for zinc coordination in the ACE active site; (2) a secondary amine group that facilitates crucial hydrogen bonding interactions with the enzyme; and (3) an ethyl ester prodrug moiety that enhances oral bioavailability [3] [10]. The critical distinction resides in the strategic replacement of four hydrogen atoms with deuterium at metabolically vulnerable positions, typically at the α-carbon adjacent to the carbonyl group where oxidative metabolism commonly occurs [3] [9].
Table 1: Structural Comparison of Perindopril and (1R)-Perindopril-d4
Characteristic | Perindopril | (1R)-Perindopril-d4 |
---|---|---|
Molecular Formula | C₁₉H₃₂N₂O₅ | C₁₉H₂₈D₄N₂O₅ |
Molecular Weight | 368.47 g/mol | 372.49 g/mol |
CAS Number | 82834-16-0 | 1356929-58-2 |
Stereochemistry | (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | Identical stereochemistry with deuterium substitution |
Primary Modification | N/A | Four hydrogen atoms replaced by deuterium at metabolically sensitive positions |
The preservation of the (1R) absolute configuration at the deuterated center is paramount for maintaining biochemical equivalence to perindopril, as the spatial orientation of functional groups directly determines binding affinity to ACE. This stereospecific design ensures that the deuterated compound behaves identically to perindopril in target interactions while exhibiting distinct metabolic kinetics due to the deuterium isotope effect—a phenomenon where the higher mass of deuterium atoms (approximately twice that of hydrogen) creates a stronger carbon-deuterium bond that is more resistant to enzymatic cleavage compared to carbon-hydrogen bonds [3] [9]. Consequently, (1R)-Perindopril-d4 serves as an ideal molecular probe for tracing the biological fate of perindopril without perturbing its mechanism of action or therapeutic profile.
The incorporation of stable deuterium isotopes into pharmaceutical compounds like perindopril represents a sophisticated research methodology with multiple applications in drug development and metabolic analysis. Deuterium labeling fundamentally serves two primary research objectives: (1) as a non-radioactive tracer for precise drug metabolism studies, and (2) as a molecular engineering strategy to potentially enhance metabolic stability [3] [8]. The scientific rationale for utilizing (1R)-Perindopril-d4 specifically leverages the kinetic isotope effect (KIE), wherein the increased mass of deuterium atoms creates stronger covalent bonds with carbon (C-D bond dissociation energy ≈ 439 kJ/mol versus C-H ≈ 413 kJ/mol) that exhibit greater resistance to oxidative cleavage by cytochrome P450 enzymes and other metabolic systems [9]. This resistance significantly slows the metabolic conversion of (1R)-Perindopril-d4 to its active metabolite perindoprilat, thereby extending the detectable half-life of the compound in biological matrices and facilitating more accurate pharmacokinetic modeling.
In analytical applications, the 4 Dalton mass difference between perindopril and (1R)-Perindopril-d4 creates a distinctive mass spectrometric signature that enables unambiguous detection and quantification during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Researchers utilize this compound as an internal standard to correct for matrix effects, ionization efficiency variations, and extraction inconsistencies when quantifying perindopril and its metabolites in plasma, urine, and tissue samples [3] [5]. This application is particularly valuable during clinical development phases where precise measurement of drug concentrations informs dosing regimens and safety assessments. Beyond analytical utility, deuterated analogs provide crucial insights into metabolic pathways by revealing primary sites of biotransformation—positions where deuterium substitution results in altered metabolite profiles indicate metabolic soft spots in the molecular architecture [9]. This information guides medicinal chemists in designing next-generation ACE inhibitors with optimized pharmacokinetic properties.
The therapeutic significance of (1R)-Perindopril-d4 is intrinsically linked to the well-established cardiovascular benefits of its parent compound perindopril, a cornerstone ACE inhibitor with demonstrated efficacy across multiple cardiovascular pathologies. Perindopril exerts its primary therapeutic action through potent and sustained inhibition of angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II while simultaneously degrading the vasodilatory peptide bradykinin [10]. Through this dual mechanism, perindopril produces: (1) reduced systemic vascular resistance, (2) decreased aldosterone secretion with consequent sodium and fluid excretion, (3) attenuated sympathetic nervous system activation, and (4) diminished vascular remodeling and endothelial dysfunction [2] [10]. These physiological effects translate into clinically meaningful outcomes across the cardiovascular continuum.
The EUROPA (EUropean trial on Reduction Of cardiac events with Perindopril in patients with stable coronary Artery disease) trial demonstrated that perindopril-based therapy significantly reduced the primary composite endpoint of cardiovascular mortality, nonfatal myocardial infarction, or cardiac arrest by 20% in patients with stable coronary artery disease [4]. Similarly, the PROGRESS (Perindopril pROtection aGainst REcurrent Stroke Study) trial established that perindopril combined with indapamide reduced stroke recurrence by 43% in patients with cerebrovascular disease, with subgroup analysis revealing particular benefit in hypertensive patients [2] [10]. Importantly, a pooled analysis of 29,463 patients from the ADVANCE, EUROPA, and PROGRESS trials demonstrated that adding perindopril to background beta-blocker therapy produced a 20% relative risk reduction in the composite endpoint of cardiovascular mortality, non-fatal myocardial infarction, and stroke (HR 0.80; 95% CI 0.71-0.90) and a 22% reduction in all-cause mortality (HR 0.78; 95% CI 0.68-0.88), highlighting the additive cardioprotective effects of ACE inhibition even in patients receiving standard-of-care beta-blockade [4].
Table 2: Cardiovascular Outcomes in Major Perindopril Clinical Trials
Trial (Reference) | Patient Population | Intervention | Key Outcome |
---|---|---|---|
EUROPA [4] | Stable coronary artery disease (n=12,218) | Perindopril 8 mg vs. placebo | 20% RRR in cardiovascular mortality, MI, or cardiac arrest |
PROGRESS [2] [10] | Prior stroke or TIA (n=6,105) | Perindopril + indapamide vs. placebo | 43% RRR in recurrent stroke; 36% RRR in major vascular events |
ADVANCE-EUROPA-PROGRESS Pooled Analysis [4] | Vascular disease ± hypertension (n=29,463) | Perindopril-based regimen ± beta-blocker | 20% RRR in composite CV events with perindopril added to beta-blocker |
Beyond blood pressure reduction, perindopril exhibits pleiotropic effects including improved endothelial function, enhanced nitric oxide bioavailability, reduced oxidative stress, and inhibition of vascular smooth muscle cell proliferation [2]. These properties contribute to its ability to reduce cardiovascular events beyond what would be expected from blood pressure reduction alone, particularly in high-risk populations with diabetes or established atherosclerosis. The metabolic neutrality of perindopril—unlike some antihypertensive classes, it does not adversely affect glucose metabolism or lipid profiles—further enhances its therapeutic utility in patients with metabolic syndrome or type 2 diabetes [2] [10]. Through these multifaceted mechanisms, perindopril and its deuterated analog (1R)-Perindopril-d4 continue to serve as valuable tools for advancing cardiovascular therapeutics and understanding the intricate relationship between the renin-angiotensin-aldosterone system and cardiovascular pathophysiology.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: